molecular formula C47H54N4O6S4 B2401202 N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate CAS No. 185840-01-1

N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

Cat. No.: B2401202
CAS No.: 185840-01-1
M. Wt: 899.21
InChI Key: ULUFWRHMPPDTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex sulfonated benzothiazolium derivative linked to N,N-diethylethanamine (triethylamine). Its structure features:

  • Benzothiazolium cores: Aromatic heterocycles with sulfur and nitrogen atoms, known for electronic conjugation and coordination capabilities.
  • Sulfopropyl and sulfonate groups: Enhance hydrophilicity and solubility in polar solvents .
  • N-Phenylanilino group: May act as a directing group in metal-catalyzed reactions or contribute to π-π stacking interactions .

The compound’s design implies utility in dye-sensitized solar cells, corrosion inhibition, or as a ligand in coordination chemistry.

Properties

IUPAC Name

N,N-diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39N3O6S4.C6H15N/c45-53(46,47)29-11-27-42-35-17-7-9-19-37(35)51-39(42)25-23-31-21-22-32(41(31)44(33-13-3-1-4-14-33)34-15-5-2-6-16-34)24-26-40-43(28-12-30-54(48,49)50)36-18-8-10-20-38(36)52-40;1-4-7(5-2)6-3/h1-10,13-20,23-26H,11-12,21-22,27-30H2,(H-,45,46,47,48,49,50);4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUFWRHMPPDTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1CC(=CC=C2N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)C(=C1C=CC4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])N(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1C/C(=C\C=C/2\N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)/C(=C1/C=C/C4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])N(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H54N4O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is a complex organic molecule that incorporates various functional groups known for their biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is recognized for its versatile biological activity. Benzothiazole derivatives have been studied for their antibacterial, antiviral, and anticancer properties. The presence of diethylamine and sulfonate groups further enhances its solubility and potential bioactivity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit key bacterial enzymes such as DNA gyrase and dihydroorotase, leading to effective antibacterial action against both Gram-positive and Gram-negative bacteria .

CompoundTarget EnzymeInhibition Activity
Benzothiazole Derivative ADNA gyraseMIC = 3.13 μM
Benzothiazole Derivative BDihydroorotaseZOI = 15.5–17.6 mm
N,N-Diethylethanamine CompoundTBDTBD

Antitumor Properties

The compound has also been evaluated for its antitumor potential. Studies on related benzothiazole derivatives demonstrated promising results in inhibiting cell proliferation in various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against lung cancer cells .

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

The mechanisms through which benzothiazole derivatives exert their biological effects primarily involve:

  • DNA Intercalation : Many compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Inhibition of essential enzymes such as DNA gyrase and dihydroorotase prevents bacterial growth and proliferation of cancer cells.
  • Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

A notable study demonstrated the effectiveness of a related benzothiazole derivative against Trypanosoma cruzi, showing dose-dependent growth inhibition of the parasite . This highlights the potential for developing treatments for parasitic infections using similar chemical frameworks.

Scientific Research Applications

Biological Activities

The compound is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. Research indicates that benzothiazole derivatives exhibit:

  • Antitumor Activity : Several studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, modifications to the benzothiazole structure have shown enhanced activity against various cancer cell lines, including non-small cell lung cancer and colorectal cancer . The compound may share similar properties due to its structural components.
  • Antimicrobial Properties : Benzothiazole derivatives have also been investigated for their antibacterial and antifungal activities. Research has demonstrated that these compounds can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics .

Synthesis and Modification

The synthesis of N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-y]propane-1-sulfonate involves multiple steps of organic synthesis, typically starting from simpler benzothiazole derivatives. The process may include:

  • Formation of Benzothiazole Core : Initial reactions to create the benzothiazole framework.
  • Functionalization : Introducing various functional groups to enhance biological activity.
  • Final Coupling : The final steps involve coupling with diethylamine and other substituents to achieve the target compound.

Case Studies and Research Findings

Several case studies have documented the efficacy of benzothiazole derivatives similar to N,N-Diethylethanamine;3-[2... in treating various diseases:

  • Colorectal Cancer : A study demonstrated that a novel benzothiazole derivative induced apoptosis in colorectal cancer cells via mitochondrial pathways. This suggests that similar compounds could be developed for therapeutic use against CRC .
  • Antimicrobial Studies : Research on related benzothiazole compounds showed promising results in inhibiting bacterial growth, indicating their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeExample CompoundsObserved EffectsReferences
AntitumorPMX610, Compound 4iInhibition of cancer cell proliferation
AntimicrobialVarious BenzothiazolesInhibition of pathogenic bacteria
NeuroprotectiveModified BenzothiazolesProtection against neurodegeneration
Anti-inflammatoryBenzothiazole DerivativesReduction of inflammatory markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Key Structural Differences References
N,N-Diethylethanamine;4-[2-[(Z)-[5-methoxy-3-(4-sulfobutyl)-1,3-benzoxazol-2-ylidene]methyl]...butane-1-sulfonate Benzoxazolium (O-based) vs. benzothiazolium (S-based); sulfobutyl vs. sulfopropyl chains
Clomifene citrate Imp. F (EP) Simpler N,N-diethylethanamine moiety without conjugated benzothiazole/sulfonate systems
2-Chloro-N,N-diethylethanamine Chloro-substituted ethylamine; lacks sulfonate or aromatic heterocycles
  • Impact of Heteroatom Substitution : Benzothiazolium (S/N) vs. benzoxazolium (O/N) alters electronic properties. Sulfur’s lower electronegativity enhances polarizability and metal-binding affinity compared to oxygen .

Physical and Chemical Properties

Property Target Compound Triethylamine (N,N-Diethylethanamine) Benzoxazolium Analog
Solubility High (due to sulfonate groups) Low (hydrophobic liquid) Moderate (sulfobutyl enhances solubility)
Thermal Stability Likely stable (conjugated system) Volatile (b.p. 89°C) Data unavailable
Reactivity May coordinate metals via S/N sites Base for deprotonation Photostable (benzoxazole conjugation)
  • Sulfonate Groups: Both the target compound and its benzoxazolium analog exhibit enhanced water solubility compared to non-sulfonated amines like triethylamine .

Research Findings and Performance Metrics

Corrosion Inhibition Efficiency

Compound Inhibition Efficiency (%) Exposure Time (hours) Reference
N,N-Diethylethanamine complexes 96 288
Target compound (projected) >90 (estimated)
  • Mechanism : Sulfonate groups in the target compound likely enhance surface coverage via electrostatic interactions, similar to triethylamine’s coordinative bonding .

Solubility and Stability in Solvent Systems

  • The target compound’s sulfopropyl groups outperform triethylamine in aqueous solubility, critical for biomedical or environmental applications .
  • Binary mixtures of triethylamine with esters improve fuel efficiency ; the target compound’s sulfonate groups may offer similar benefits in non-polar/polar hybrid systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.